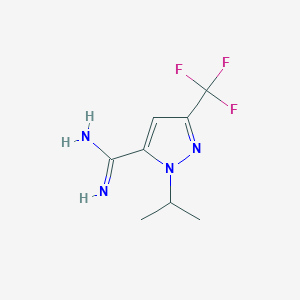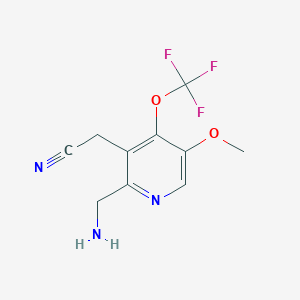![molecular formula C11H12N2O6S B13349995 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol](/img/structure/B13349995.png)
3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol is a compound belonging to the furoxan family, which is characterized by the presence of a 1,2,5-oxadiazole-2-oxide ring. This compound is notable for its unique structure, which includes a phenylsulfonyl group and a furoxan moiety linked to a propanol chain.
Métodos De Preparación
The synthesis of 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol typically involves multiple steps, starting with the preparation of the furoxan ring. One common method is the post-ring introduction of substituents (PRIS) strategy, which allows for the direct synthesis of furoxan molecules with desired substituents . The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the stability of the furoxan ring. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce sulfoxides .
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, furoxan derivatives have been explored for their potential as nitric oxide donors, which can have therapeutic effects in cardiovascular diseases and cancer . Additionally, the unique structure of 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol makes it a valuable intermediate in the synthesis of more complex molecules used in drug development . In materials science, furoxans are studied for their energetic properties and potential use in explosives and propellants .
Mecanismo De Acción
The mechanism of action of 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol involves the release of nitric oxide (NO), which is a key signaling molecule in various biological processes. The furoxan ring undergoes a redox reaction to release NO, which then interacts with molecular targets such as guanylate cyclase. This interaction leads to the activation of signaling pathways that regulate vascular tone, platelet aggregation, and other physiological functions . The phenylsulfonyl group may also contribute to the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Compared to other furoxan derivatives, 3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol is unique due to its specific substituents and structural features. Similar compounds include other furoxan derivatives with different substituents, such as 3-(4-benzenesulfonyl-5-oxy-furazan-3-yloxy)-propan-1-ol and 4-(4-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide . These compounds share the furoxan core but differ in their functional groups, which can influence their chemical reactivity and applications .
Propiedades
Fórmula molecular |
C11H12N2O6S |
|---|---|
Peso molecular |
300.29 g/mol |
Nombre IUPAC |
3-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propan-1-ol |
InChI |
InChI=1S/C11H12N2O6S/c14-7-4-8-18-10-11(13(15)19-12-10)20(16,17)9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2 |
Clave InChI |
QIWYEOCQAIGINY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCCCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile](/img/structure/B13349920.png)
![(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol](/img/structure/B13349927.png)
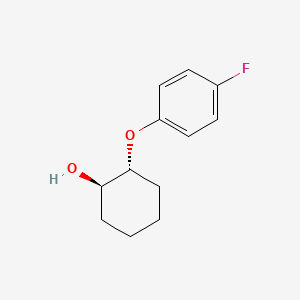
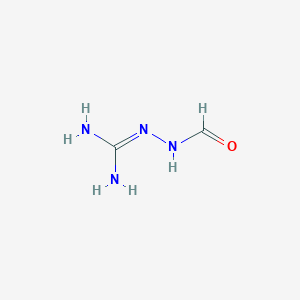

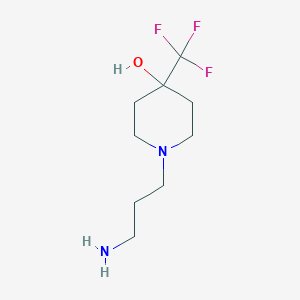
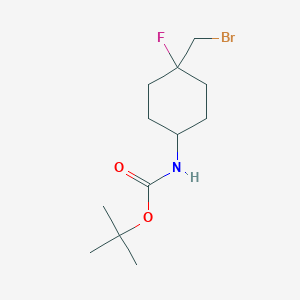
![a-[2-(Dimethylamino)ethyl] Hydrocinnamic Acid Ethyl Ester Hydrochloride Salt](/img/structure/B13349970.png)
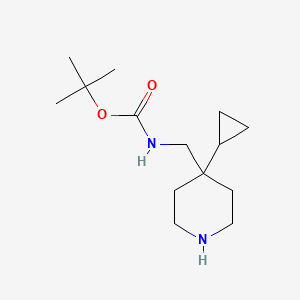

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-3-carboxylic acid](/img/structure/B13349994.png)

